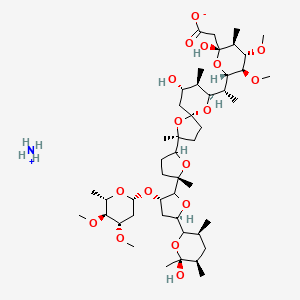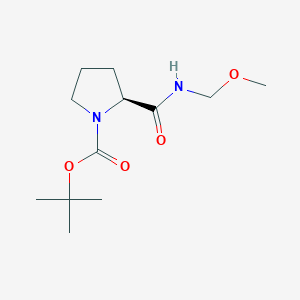
Plastochromanol; D-gamma-Tocotrienol; (c)(3/4)-Tocotrienol
描述
Plastochromanol; D-gamma-Tocotrienol; ©(3/4)-Tocotrienol: are members of the vitamin E family, which are known for their antioxidant properties. These compounds are naturally occurring and can be found in various plant sources, including vegetable oils, nuts, and seeds. They play a crucial role in protecting cells from oxidative damage and have been studied for their potential health benefits.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Plastochromanol; D-gamma-Tocotrienol; ©(3/4)-Tocotrienol typically involves the condensation of a chromanol ring with a phytyl or geranylgeranyl side chain. The reaction conditions often require the use of strong acids or bases to facilitate the condensation process. For example, the synthesis of D-gamma-Tocotrienol can be achieved through the alkylation of 2-methyl-6-hydroxychroman with geranylgeranyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of these compounds usually involves extraction from natural sources followed by purification. For instance, D-gamma-Tocotrienol can be extracted from palm oil, which is a rich source of tocotrienols. The extraction process typically involves solvent extraction, followed by chromatographic techniques to purify the desired compound.
化学反应分析
Types of Reactions
Plastochromanol; D-gamma-Tocotrienol; ©(3/4)-Tocotrienol undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinones, which are less active forms.
Reduction: The quinones formed from oxidation can be reduced back to their original forms.
Substitution: The hydroxyl group on the chromanol ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones
Reduction: Original tocotrienol forms
Substitution: Alkylated or acylated tocotrienols
科学研究应用
Chemistry: Used as antioxidants in various chemical formulations to prevent oxidative degradation.
Biology: Studied for their role in protecting cells from oxidative stress and their potential in promoting cell health.
Medicine: Investigated for their potential in preventing and treating chronic diseases such as cardiovascular diseases, cancer, and neurodegenerative disorders.
Industry: Used in the food and cosmetic industries as natural preservatives and anti-aging agents.
作用机制
The primary mechanism by which Plastochromanol; D-gamma-Tocotrienol; ©(3/4)-Tocotrienol exert their effects is through their antioxidant activity. They scavenge free radicals and reactive oxygen species, thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA. These compounds also modulate various signaling pathways involved in inflammation, apoptosis, and cell proliferation.
相似化合物的比较
Plastochromanol; D-gamma-Tocotrienol; ©(3/4)-Tocotrienol are unique compared to other members of the vitamin E family, such as alpha-tocopherol, due to their unsaturated side chains, which confer distinct biological activities. Similar compounds include:
Alpha-Tocopherol: The most common form of vitamin E, known for its potent antioxidant activity.
Beta-Tocotrienol: Another member of the tocotrienol family with similar antioxidant properties.
Delta-Tocotrienol: Known for its anti-cancer properties and ability to modulate cholesterol levels.
属性
IUPAC Name |
2,7,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXNTMVVOOBZCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CCC(OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![sodium;7-[2,6-dimethyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B8066886.png)




![2-[(2r,3r,4s,5r,6s)-6-[(1s)-1-[(2s,5r,7s,8r,9s)-2-[(5s)-5-[(2r,3s,4r,5r)-5-[(3s,4s,5r,6s)-6-Hydroxy-4-methoxy-3,5,6-trimethyl-tetrahydropyran-2-yl]-4-methoxy-3-methyl-tetrahydrofuran-2-yl]-5-methyl-tetrahydrofuran-2-yl]-9-methoxy-2,8-dimethyl-1,6-dioxaspi](/img/structure/B8066908.png)
![3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B8066920.png)

![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B8066938.png)


